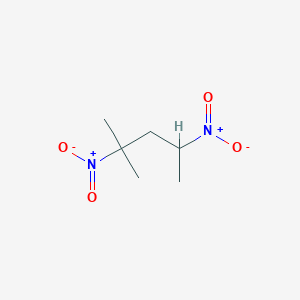![molecular formula C11H17NO3 B14609871 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate CAS No. 61071-45-2](/img/structure/B14609871.png)
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate is an organic compound characterized by its unique structure, which includes an acetyl group, a methylamino group, and a penta-1,3-dien-3-yl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate typically involves the following steps:
Formation of the penta-1,3-dien-3-yl acetate moiety: This can be achieved through the reaction of an appropriate diene with acetic anhydride under acidic conditions.
Introduction of the acetyl(methyl)amino group: This step involves the acetylation of a methylamine precursor using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl(methyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate: shares similarities with other acetylated amines and dienes, such as:
Uniqueness: The unique combination of the acetyl(methyl)amino group and the penta-1,3-dien-3-yl acetate moiety distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
特性
CAS番号 |
61071-45-2 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
[1-[acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl] acetate |
InChI |
InChI=1S/C11H17NO3/c1-8(2)11(15-10(4)14)6-7-12(5)9(3)13/h6-7H,1-5H3 |
InChIキー |
FHAQWOIUSPXEHI-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C=CN(C)C(=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)







